

Chemical structure and properties of Pterisolic acid A

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Compound of Interest

Compound Name: Pterisolic acid A

Cat. No.: B8236053

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Pterisolic Acid A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid A is a naturally occurring diterpenoid belonging to the ent-kaurane class of compounds. First isolated from the fern *Pteris semipinnata*, this molecule possesses a complex tetracyclic ring system characteristic of its class, which is known to exhibit a wide range of biological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and spectroscopic data of **Pterisolic acid A**. While direct biological studies on **Pterisolic acid A** are not extensively documented in current literature, the known activities of related ent-kaurane diterpenoids suggest potential areas for future investigation, including anticancer and anti-inflammatory applications.

Chemical Structure and Properties

Pterisolic acid A is distinguished by its ent-kaurane skeleton, featuring a carboxylic acid at C-4, a hydroxyl group at C-6, an oxo group at C-15, and a double bond between C-9 and C-11, as well as an exocyclic double bond at C-16.

Table 1: Chemical and Physical Properties of **Pterisolic Acid A**

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₆ O ₅	[1]
Molecular Weight	346.42 g/mol	[1]
Appearance	White powder	
Optical Rotation	[α] ²⁵ _D -85.7 (c 0.14, MeOH)	
CAS Number	1401419-85-9	[1]
Predicted Boiling Point	580.3 ± 50.0 °C	[1]
Predicted Density	1.33 ± 0.1 g/cm ³	[1]
Predicted pKa	4.47 ± 0.70	

Spectroscopic Data

The structure of **Pterisolic acid A** was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: ¹H NMR Spectroscopic Data for **Pterisolic Acid A** (500 MHz, CD₃OD)

Position	δ_H (ppm)	Multiplicity	J (Hz)
1 α	1.90	m	
1 β	1.25	m	
2 α	1.85	m	
2 β	1.75	m	
3 α	1.55	m	
3 β	1.45	m	
5	2.15	d	9.5
6	4.45	br s	
7 α	2.10	m	
7 β	1.60	m	
11	5.30	t	3.5
12 α	2.05	m	
12 β	1.95	m	
13	3.10	d	10.5
14 α	2.20	m	
14 β	1.80	m	
17a	5.95	s	
17b	5.20	s	
20	1.20	s	

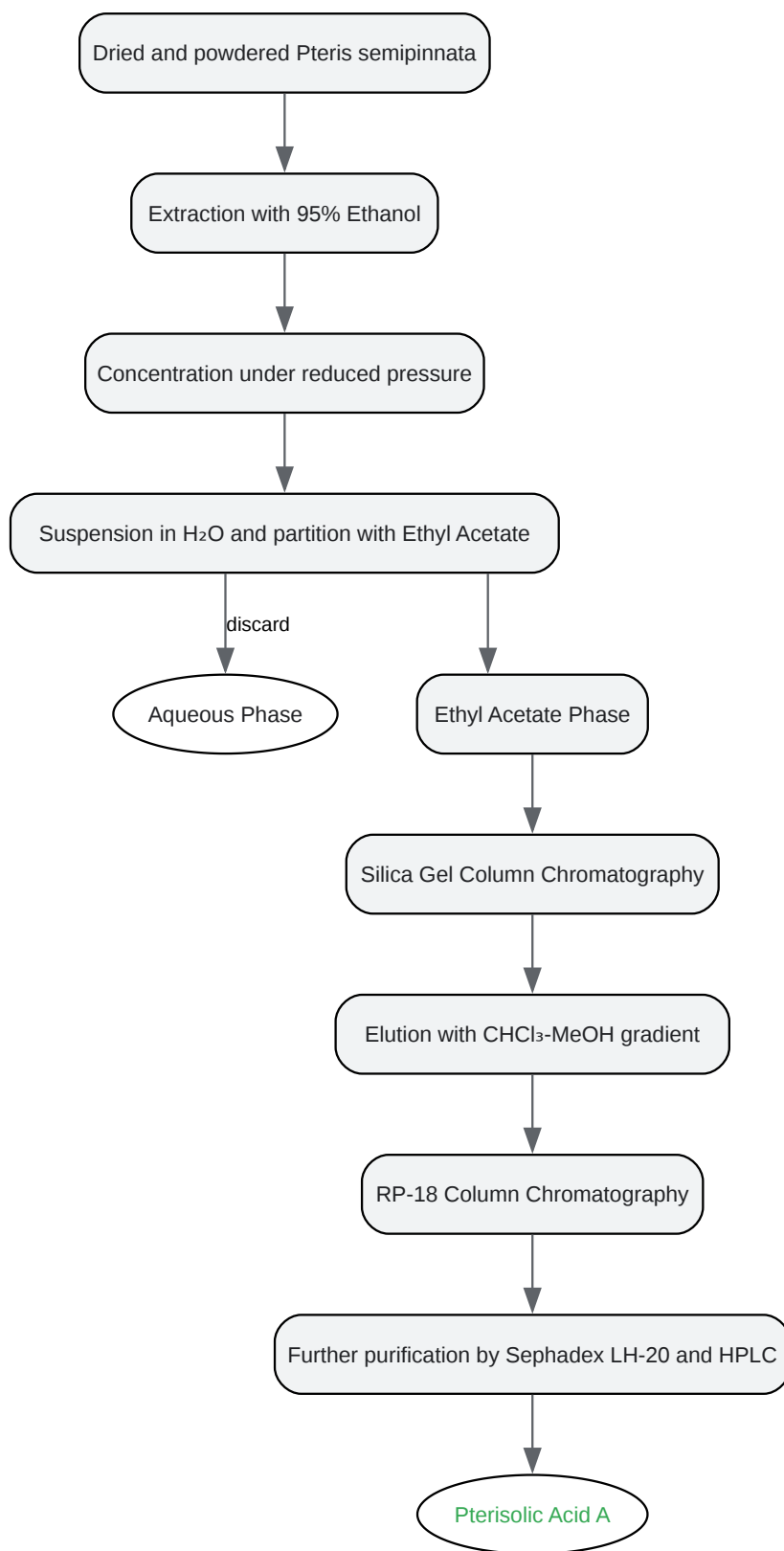
Table 3: ^{13}C NMR Spectroscopic Data for **Pterisolic Acid A** (125 MHz, CD_3OD)

Position	δ_C (ppm)
1	40.1
2	19.9
3	38.6
4	44.9
5	57.2
6	77.8
7	41.5
8	51.8
9	159.2
10	38.4
11	118.2
12	34.1
13	43.1
14	39.8
15	201.1
16	150.5
17	118.9
18	181.1
19	29.1
20	16.2

Experimental Protocols

Isolation of Pterisolic Acid A

The following is a generalized protocol based on the isolation of ent-kaurane diterpenoids from plant material.



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Figure 1. General workflow for the isolation of **Pterisolic acid A**.

- **Extraction:** Dried and powdered aerial parts of *Pteris semipinnata* are extracted with 95% ethanol at room temperature.
- **Concentration:** The ethanol extract is concentrated under reduced pressure to yield a crude residue.
- **Partitioning:** The residue is suspended in water and partitioned successively with ethyl acetate.
- **Column Chromatography:** The ethyl acetate-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
- **Purification:** Fractions containing compounds of interest are further purified using a combination of RP-18 column chromatography, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Pterisolic acid A**.

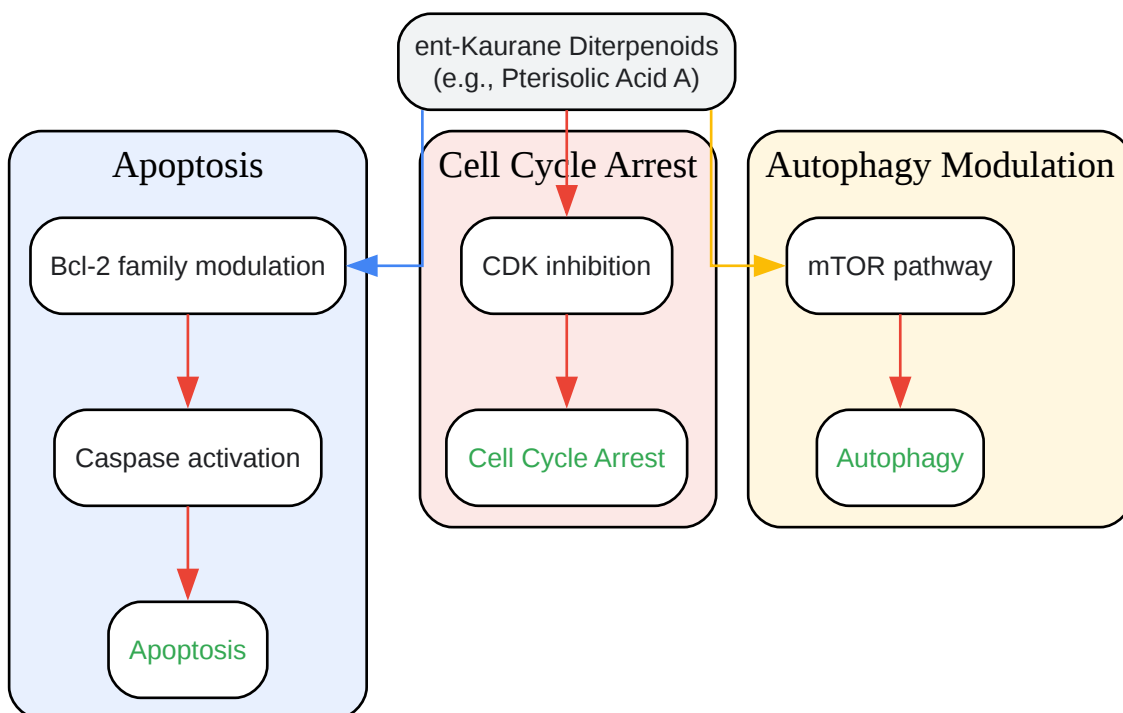
Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **Pterisolic acid A**, its structural class, the ent-kaurane diterpenoids, is known to possess a range of pharmacological properties, particularly anticancer effects. These effects are often mediated through the modulation of key cellular signaling pathways.

Potential Anticancer Mechanisms of ent-Kaurane Diterpenoids

- **Induction of Apoptosis:** Many ent-kaurane diterpenoids have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.
- **Cell Cycle Arrest:** These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G1/S or G2/M checkpoints.

- Inhibition of Metastasis: Some ent-kaurane diterpenoids have been found to inhibit the spread of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
- Modulation of Autophagy: Autophagy is a cellular self-degradation process that can either promote cell survival or cell death. Certain ent-kaurane diterpenoids have been shown to modulate autophagy in cancer cells.



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References

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